(2S)-4-fluorobutan-2-ol

Enantioselective Synthesis Chiral Chromatography Procurement Specification

(2S)-4-fluorobutan-2-ol is a chiral, secondary fluorinated alcohol with the molecular formula C4H9FO. It is characterized by a single defined stereocenter at the C-2 position in the (S)-configuration, which is critical for its role as an enantiomerically pure building block in organic synthesis.

Molecular Formula C4H9FO
Molecular Weight 92.1
CAS No. 2227891-73-6
Cat. No. B6154527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-4-fluorobutan-2-ol
CAS2227891-73-6
Molecular FormulaC4H9FO
Molecular Weight92.1
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S)-4-Fluorobutan-2-ol (CAS 2227891-73-6): Chiral Fluorinated Alcohol for Asymmetric Synthesis


(2S)-4-fluorobutan-2-ol is a chiral, secondary fluorinated alcohol with the molecular formula C4H9FO . It is characterized by a single defined stereocenter at the C-2 position in the (S)-configuration, which is critical for its role as an enantiomerically pure building block in organic synthesis . The compound belongs to the class of small-molecule organofluorines, where the incorporation of a fluorine atom can significantly modulate molecular properties such as lipophilicity and metabolic stability compared to non-fluorinated analogs .

Risks of Substituting (2S)-4-fluorobutan-2-ol with Racemic or Non-Fluorinated Analogs


Generic substitution for this specific chiral alcohol fails on two critical fronts that are non-negotiable for stereoselective synthesis. First, substituting the enantiopure (S)-enantiomer with its racemic mixture or the (R)-enantiomer directly introduces a 50% minimum impurity that cannot participate in the desired stereochemical pathway, halving the theoretical yield and complicating purification [1]. Second, replacing the fluorinated building block with a non-fluorinated analog like 2-butanol removes the electron-withdrawing fluorine atom, which fundamentally alters the downstream molecule's lipophilicity, pKa of adjacent groups, and metabolic stability . These are not minor variations; they represent a switch to a different chemical series with distinct biological and physical properties.

Procurement-Critical Quantitative Differentiators for (2S)-4-fluorobutan-2-ol


Enantiomeric Purity: Guaranteed Configuration vs. Racemic Mixture

The target compound is supplied and utilized as the single (S)-enantiomer, whereas the racemic mixture (CAS 18804-31-4) contains both enantiomers. For (2S)-4-fluorobutan-2-ol, the standard specification is a minimum enantiomeric purity of 95-98% enantiomeric excess (ee), as is typical for chiral building blocks from commercial vendors . This directly contrasts with the racemate, which contains exactly 50% of the undesired (R)-enantiomer, rendering it unsuitable for stereospecific syntheses.

Enantioselective Synthesis Chiral Chromatography Procurement Specification

Modulation of Lipophilicity (LogP): Comparison with Non-Fluorinated (S)-2-butanol

The strategic replacement of a hydrogen atom with fluorine significantly alters the lipophilicity of the molecule. The predicted partition coefficient (LogP) for (2S)-4-fluorobutan-2-ol is 0.18 . In contrast, the experimentally determined LogP for the non-fluorinated analog, (S)-2-butanol, is 0.61 [1]. This comparative data highlights that terminal fluorination leads to a substantial >3-fold decrease in lipophilicity (LogP reduction of 0.43), which impacts tissue penetration and target binding.

Medicinal Chemistry Physicochemical Property Drug Design

Versatile Chiral Pool Synthon: Superior Utility Over Positional Isomer 4-fluorobutan-1-ol

Unlike the primary alcohol 4-fluorobutan-1-ol (CAS 372-93-0), which is an achiral straight-chain linker, (2S)-4-fluorobutan-2-ol is a chiral secondary alcohol . This single compound provides a synthetically dense chiral center with a reactive hydroxyl handle and a terminal fluorine atom, enabling its use in fragment-based synthesis and diastereoselective transformations. The primary isomer offers only a simple linker with no point of stereodifferentiation, giving the (2S)-4-fluorobutan-2-ol a distinct advantage in constructing libraries of enantiomerically pure fluorinated compounds [1].

Synthetic Intermediate Chiral Building Block Retrosynthesis

Defined Use Cases for (2S)-4-fluorobutan-2-ol (CAS 2227891-73-6) in Scientific Procurement


Asymmetric Synthesis of Enantiopure APIs Requiring a Chiral Secondary Fluorinated Alcohol Moiety

This scenario applies when a medicinal chemistry program requires the installation of a stereocenter bearing a hydroxyl group, with subsequent derivatization to a fluorinated alkyl side chain. The high initial enantiomeric purity (typically >95% ee) of the (S)-enantiomer directly controls the final diastereomeric purity of the active product, a parameter that cannot be achieved starting from the racemate or a prochiral ketone that would require asymmetric reduction optimization .

Scaffold Functionalization in Fragment-Based Drug Discovery (FBDD) for Tuning Lipophilicity

When optimizing a lead compound series for balanced LogP, substituting a non-fluorinated butanol fragment with (2S)-4-fluorobutan-2-ol can reduce the overall molecule's lipophilicity by >0.43 log units as predicted by computed property comparison . This predictable modulation is crucial for improving aqueous solubility and mitigating off-target promiscuity without changing the core scaffold topology.

Synthesis of Specialized Chiral Building Blocks and Ligands via Nucleophilic Substitution

The secondary alcohol function can be converted into a chiral leaving group (e.g., mesylate, tosylate) or directly used in Mitsunobu reactions to install the fluorinated butyl fragment with net inversion or retention of configuration. This enables the construction of chiral amines, ethers, and thioethers, distinct from the straight-chain linker chemistry achievable with the primary alcohol positional isomer .

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